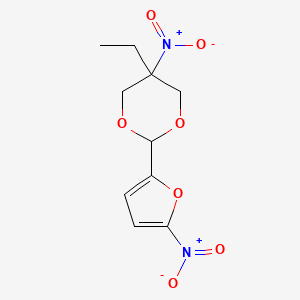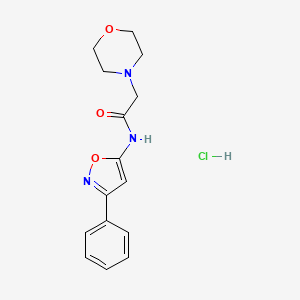
3-(Acetyloxy)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetyloxy)-2-methylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetyloxy group attached to the second carbon of a 2-methylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-2-methylpropanoic acid can be achieved through several methods:
Acetylation of 2-methylpropanoic acid: This involves the reaction of 2-methylpropanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions and yields the desired product.
Esterification of 2-methylpropanoic acid: Another method involves the esterification of 2-methylpropanoic acid with acetic acid in the presence of a strong acid catalyst like sulfuric acid. This method also produces this compound efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetyloxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the acetyloxy group can be hydrolyzed to yield 2-methylpropanoic acid and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to produce corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-methylpropanoic acid and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
3-(Acetyloxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized in the body to release active therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Acetyloxy)-2-methylpropanoic acid involves its hydrolysis to release acetic acid and 2-methylpropanoic acid. The acetic acid can act as an acetylating agent, modifying proteins and enzymes, which can lead to various biological effects. The molecular targets and pathways involved include acetylation of lysine residues on proteins, which can affect gene expression and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
2-methylpropanoic acid: Lacks the acetyloxy group and has different reactivity and applications.
Acetic acid: A simpler carboxylic acid with widespread use but different properties.
3-hydroxy-2-methylpropanoic acid: Similar structure but with a hydroxyl group instead of an acetyloxy group, leading to different chemical behavior.
Uniqueness
3-(Acetyloxy)-2-methylpropanoic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
36452-04-7 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
3-acetyloxy-2-methylpropanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9) |
Clave InChI |
MQLMCMRCMGKYFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



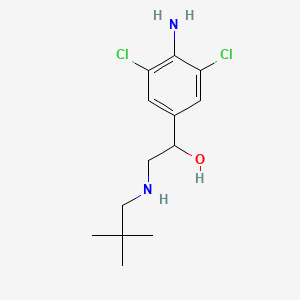
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
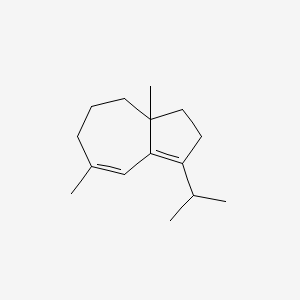
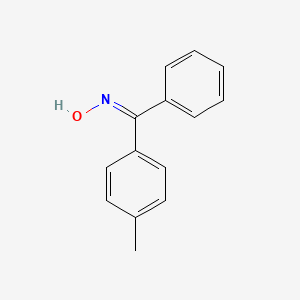


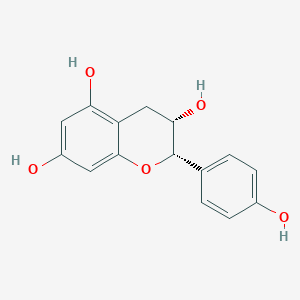
![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)

![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
